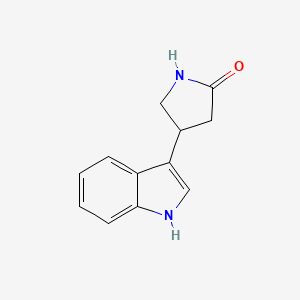

4-(1H-indol-3-yl)pyrrolidin-2-one

Descripción

4-(1H-Indol-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with an indole moiety. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol (CAS No. 4322-43-4) . Indole derivatives are widely studied due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties . The structural combination of pyrrolidin-2-one (a lactam ring) and indole (a bicyclic aromatic system) positions this compound as a promising scaffold for drug discovery, particularly in targeting enzymes like acetylcholinesterase (AChE) and tuberculosis dihydrofolate reductase (Mtb-DHFR) .

Propiedades

IUPAC Name |

4-(1H-indol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-5-8(6-14-12)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCXTECEHWWWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)pyrrolidin-2-one typically involves the construction of the indole ring followed by the formation of the pyrrolidinone ring. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring. The pyrrolidinone ring can then be formed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-indol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Hydroxy-pyrrolidinone derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Recent studies have highlighted the potential of derivatives of 4-(1H-indol-3-yl)pyrrolidin-2-one as antidepressants. Research indicates that modifications to this compound can enhance binding affinity to serotonin receptors, specifically the 5-HT1A receptor and the serotonin transporter (SERT).

Case Study: Multi-Target Antidepressants

A study published in Molecules detailed the design and synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives as potential multi-target antidepressants. The research focused on modifying the indole system to improve pharmacological profiles by introducing various substituents at the C5 position of the indole ring. The findings suggest that these modifications can significantly enhance both receptor affinity and selectivity, indicating promising avenues for developing new antidepressants .

Modulators of Apoptosis

Another notable application of this compound derivatives is their role as modulators of apoptosis. These compounds have been studied for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Case Study: Cancer Therapeutics

A patent document describes a series of compounds related to this compound that act as modulators of apoptosis. These compounds show promise in targeting specific pathways involved in cancer cell survival, suggesting their utility in developing novel cancer treatments .

Neuropharmacological Agents

The compound has also been investigated for its neuropharmacological properties. Its derivatives have shown potential as ligands for various neurotransmitter receptors, including dopamine and serotonin receptors.

Case Study: Dopamine D2 Receptor Ligands

Research indicates that certain derivatives can act as ligands for dopamine D2 receptors, which are critical targets in treating disorders such as schizophrenia and Parkinson's disease. The binding affinity and selectivity of these compounds have been evaluated using computational modeling and biological assays, demonstrating their potential as therapeutic agents .

Synthesis and Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Data Table: Structure-Activity Relationships

| Compound Derivative | Receptor Target | Binding Affinity (nM) | Biological Activity |

|---|---|---|---|

| Compound A | 5-HT1A | 9.2 | Antidepressant |

| Compound B | SERT | 15.0 | Antidepressant |

| Compound C | D2 | 20.0 | Neuroleptic |

This table summarizes key findings from SAR studies that illustrate how modifications to the core structure can impact receptor binding affinities and biological activities.

Mecanismo De Acción

The mechanism of action of 4-(1H-indol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission pathways. The pyrrolidinone ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Antioxidant Activity: Pyrrolidin-2-one Derivatives

Pyrrolidin-2-one derivatives with substituted phenyl groups exhibit significant antioxidant activity. For instance:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrates 1.5× higher radical scavenging activity than ascorbic acid (DPPH assay) .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one shows 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .

The indole moiety may further modulate redox properties due to its aromatic π-system .

Anti-Alzheimer’s Activity: Benzylated Pyrrolidin-2-one Derivatives

Benzylated pyrrolidin-2-one derivatives show potent AChE inhibition:

- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) and 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) exhibit superior anti-Alzheimer’s activity compared to donepezil, a standard drug .

Comparison Insight : The indole ring in 4-(1H-indol-3-yl)pyrrolidin-2-one may mimic the aromatic interactions of benzyl groups in AChE inhibitors. However, the absence of methoxy or fluorobenzoyl substituents could limit its potency relative to derivatives like 10b .

Anti-Inflammatory Activity: Indole-Containing Tetrahydropyrimidinones

Indole-fused tetrahydropyrimidinones demonstrate anti-inflammatory effects:

- 4-(1H-Indol-3-yl)-6-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one (8) achieves 70.7% inflammation inhibition (vs. ibuprofen’s 86.4%) with reduced ulcerogenicity .

- 4-(1H-Indol-3-yl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidin-2-thione (16) shows 68.3% activity and lower lipid peroxidation .

However, the indole moiety’s planar structure may still facilitate binding to inflammatory targets .

Structural Analogs: Substitution Effects

Actividad Biológica

The compound 4-(1H-indol-3-yl)pyrrolidin-2-one, also referred to as a pyrrolidine derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, antidepressant, and antiproliferative effects, supported by data tables and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features an indole ring fused with a pyrrolidinone moiety, which is significant for its biological interactions.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, compounds synthesized with amino substitutions at the 4-position of the phenyl ring showed significant inhibition of inflammatory cytokines IL-6 and IL-8 in LPS-induced human bronchial epithelial (HBE) cells. The lead compound AZD-1 exhibited inhibition rates of 63% for IL-6 and 49% for IL-8 at a concentration of 5 μM .

Table 1: Anti-inflammatory Activity of Selected Compounds

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) | Concentration (μM) |

|---|---|---|---|

| AZD-1 | 63 | 49 | 5 |

| 6c | 62 | 65 | 5 |

| 6f | 77 | 87 | 5 |

| 8b | - | Good | - |

Antidepressant Potential

The antidepressant potential of derivatives of this compound has also been explored. Modifications at the C5 position of the indole ring have been shown to enhance binding affinity to the serotonin transporter (SERT) and the 5-HT1A receptor. For example, compounds such as those derived from 3-(1H-indol-3-yl)pyrrolidine-2,5-dione demonstrated significant dual binding capabilities, suggesting their utility in treating depression .

Table 2: Binding Affinity of Antidepressant Derivatives

| Compound | SERT Binding Affinity (nM) | 5-HT1A Binding Affinity (nM) |

|---|---|---|

| Compound A | 9.2 | - |

| Compound B | - | - |

Antiproliferative Effects

In addition to anti-inflammatory and antidepressant activities, the compound has shown promising antiproliferative effects against various cancer cell lines. A series of indole derivatives were evaluated for their ability to inhibit cell proliferation. Notably, certain derivatives exhibited GI50 values in the nanomolar range against human cancer cell lines .

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Compound C | A549 (Lung) | 47 |

| Compound D | MCF7 (Breast) | - |

Study on Anti-inflammatory Activity

A study conducted on a series of indole-pyrrolidine derivatives highlighted their effectiveness in reducing inflammation markers in vitro. The research utilized enzyme-linked immunosorbent assays (ELISA) to quantify cytokine release from LPS-stimulated HBE cells. The findings indicated that modifications at specific positions significantly enhanced anti-inflammatory activity compared to standard treatments like indomethacin .

Study on Antidepressant Properties

Another investigation focused on the dual-targeting mechanism of selected derivatives on SERT and the 5-HT1A receptor. Through structure-based drug design and molecular docking studies, researchers identified lead compounds that exhibited improved pharmacological profiles suitable for further development as antidepressants .

Q & A

Basic: What are the established synthetic routes for 4-(1H-indol-3-yl)pyrrolidin-2-one, and what reaction conditions are critical for optimal yields?

Methodological Answer:

The synthesis of this compound typically involves cyclization and reduction steps. A notable method employs Fe/HCl for nitro-group reduction followed by cyclization and aromatization (e.g., in the synthesis of related indole-quinoline hybrids) . Another approach involves refluxing intermediates with chloranil in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol for purification . Key variables include reaction time, temperature, and catalyst selection (e.g., pyrrolidine catalysts for stereochemical control) .

Basic: Which spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

Multimodal characterization is essential:

- NMR (¹H/¹³C): Assigns proton environments and carbon frameworks, as demonstrated for isatin-indole hybrids .

- IR Spectroscopy: Identifies functional groups (e.g., lactam C=O stretch near 1680–1700 cm⁻¹) .

- Mass Spectrometry: Confirms molecular weight and fragmentation patterns .

- HPLC: Validates purity (>95%) and identifies impurities, as seen in pharmaceutical-grade analyses .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Discrepancies between predicted and observed data (e.g., unexpected NMR shifts) require:

- Cross-validation: Combine multiple techniques (e.g., 2D NMR for connectivity) .

- Computational Modeling: Compare experimental data with DFT-calculated spectra .

- Control Experiments: Synthesize and analyze derivatives to isolate confounding factors (e.g., tautomerization in indole systems) .

Advanced: What strategies improve low yields in catalytic cyclization steps for pyrrolidin-2-one derivatives?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening: Gold-catalyzed reactions enhance regioselectivity in alkaloid synthesis .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve intermediate stability .

- Temperature Gradients: Stepwise heating (e.g., 80°C → 120°C) mitigates side reactions .

- Additives: Bases like NaOH neutralize acidic byproducts during cyclization .

Safety: What are the critical hazards and safety protocols for handling this compound?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for:

- Hazards: Acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Protocols: Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced: What mechanistic insights explain the formation of pyrrolidin-2-one derivatives in catalytic systems?

Methodological Answer:

Proposed mechanisms include:

- Gold Catalysis: Activation of alkynes or alkenes via π-complexation, enabling nucleophilic attack by indole moieties .

- Pyrrolidine-Mediated Cyclization: Enamine intermediates facilitate stereoselective ring closure, as observed in dihydroquinolinone synthesis .

- Redox-Neutral Pathways: Fe/HCl systems reduce nitro groups to amines, initiating intramolecular cyclization .

Purity & Quality Control: How can researchers ensure high purity of this compound for pharmacological studies?

Methodological Answer:

- Recrystallization: Use methanol or ethanol for impurity removal .

- Chromatography: Flash chromatography (silica gel, ethyl acetate/hexane) separates regioisomers .

- HPLC-DAD/MS: Monitor purity (>99%) and quantify trace impurities (e.g., unreacted indole precursors) .

Advanced: How do structural modifications (e.g., fluorophenyl groups) impact the compound’s bioactivity and stability?

Methodological Answer:

- Fluorine Substitution: Enhances metabolic stability and binding affinity (e.g., fluorophenyl analogs in kinase inhibitors) .

- Pyrrolidinone Ring Rigidity: Reduces conformational flexibility, improving target selectivity .

- Indole Positioning: 3-Substitution optimizes π-stacking interactions in protein binding pockets .

Data Contradiction: How to address discrepancies between theoretical and experimental melting points?

Methodological Answer:

- Thermal Analysis: Perform DSC to identify polymorphic forms .

- Solvent Screening: Test recrystallization in different solvents to isolate stable crystalline forms .

- Literature Comparison: Cross-reference melting points of structurally analogous compounds (e.g., 4-aminophenyl derivatives) .

Advanced: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.